molecular formula C7H9NO2 B6151310 3-cyanocyclopentane-1-carboxylic acid CAS No. 1474068-87-5

3-cyanocyclopentane-1-carboxylic acid

Cat. No.: B6151310
CAS No.: 1474068-87-5
M. Wt: 139.15 g/mol
InChI Key: UHUKTBANOMOVBQ-UHFFFAOYSA-N
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Description

3-Cyanocyclopentane-1-carboxylic acid is a versatile cyclopentane-based building block in organic synthesis and pharmaceutical research. The molecule features a carboxylic acid and a nitrile (cyanide) functional group on a cyclopentane ring, making it a valuable precursor for the synthesis of more complex molecules. While specific biological data for this compound is limited, its structure suggests potential as an intermediate in creating novel compounds for various research applications. The carboxylic acid group allows for peptide coupling or salt formation, and the nitrile group can be transformed into other functionalities, such as carboxylic acids, amides, or tetrazoles. This bifunctionality is particularly valuable in medicinal chemistry for constructing peptidomimetics or other bioactive scaffolds. As with many specialized amino acid derivatives, it may find use in the development of pharmaceuticals and agrochemicals, or in material science for creating novel polymers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Ensure all handling and storage procedures adhere to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1474068-87-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-cyanocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-4-5-1-2-6(3-5)7(9)10/h5-6H,1-3H2,(H,9,10)

InChI Key

UHUKTBANOMOVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C#N)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyanocyclopentane 1 Carboxylic Acid and Its Stereoisomers

Stereoselective Synthesis of Enantiopure and Diastereopure 3-Cyanocyclopentane-1-carboxylic Acid

Achieving stereochemical control is paramount in modern synthesis. For a molecule like this compound, which has two stereocenters, four possible stereoisomers exist. The following sections detail methods designed to selectively synthesize the desired isomer.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Cyclopentane (B165970) Carboxylic Acids

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically enriched carboxylic acids. nih.govharvard.edu

One common approach involves attaching a chiral auxiliary, such as a chiral oxazolidinone or pseudoephenamine, to an achiral carboxylic acid or a precursor molecule. wikipedia.orgnih.gov For instance, pseudoephedrine can react with a carboxylic acid to form a corresponding amide. wikipedia.org The alpha-proton of the carbonyl can then be removed by a non-nucleophilic base to form an enolate. The subsequent reaction, such as an alkylation or a Michael addition, is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. nih.govharvard.edu

In the context of this compound, a strategy could involve the conjugate addition of a cyanide source to a cyclopentene-1-carboxylate esterified with a chiral auxiliary. The steric hindrance from the auxiliary would direct the incoming nucleophile to one face of the ring, establishing the stereochemistry at the C3 position relative to the carboxyl group. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched product. harvard.edu Evans' synthesis of cytovaricin, for example, masterfully used oxazolidinone auxiliaries to set the stereochemistry of nine different centers through asymmetric alkylation and aldol (B89426) reactions. wikipedia.org

Chiral AuxiliaryTypical ApplicationKey Features
Evans' Oxazolidinones Asymmetric Aldol Reactions, AlkylationsForms a (Z)-enolate which undergoes highly diastereoselective reactions. wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric Alkylation of Carboxylic AcidsForms crystalline amides; provides high diastereoselectivity, especially in forming quaternary centers. nih.govharvard.edu
SAMP/RAMP Asymmetric Alkylation of Aldehydes/KetonesBased on chiral hydrazines, allows for the synthesis of α-alkylated carbonyl compounds with high enantiomeric excess.
1,1'-Binaphthyl-2,2'-diol (BINOL) Asymmetric Diels-Alder, Ene ReactionsActs as a chiral ligand for Lewis acids or as a chiral proton source. wikipedia.org

Asymmetric Organocatalysis in the Formation of Cyclopentane Ring Systems

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively, avoiding the use of metals. youtube.comyoutube.com This field has provided powerful tools for constructing cyclic systems. Proline and its derivatives are prominent organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. youtube.comyoutube.comyoutube.com

The formation of a 3-substituted cyclopentane ring can be achieved through a domino Michael/alkylation reaction. For example, an α,β-unsaturated aldehyde can react with a nucleophile in a Michael addition catalyzed by a chiral secondary amine, like a diarylprolinol silyl (B83357) ether. This generates a chiral enamine intermediate which can then be trapped intramolecularly or by an external electrophile to form the cyclopentane ring. researchgate.net The stereochemistry of the final product is dictated by the chiral catalyst. nih.gov

Another powerful organocatalytic method is the asymmetric Diels-Alder reaction. A cyclopentadiene (B3395910) derivative could react with an acrylate (B77674) bearing an electron-withdrawing group. A chiral imidazolidinone catalyst, as developed by MacMillan, can activate the acrylate dienophile by forming a chiral iminium ion. youtube.com This activation lowers the LUMO energy of the dienophile and provides a chiral environment, directing the cycloaddition to produce a specific enantiomer of the resulting cyclopentene (B43876) adduct, which can then be further functionalized to this compound. youtube.com

Organocatalytic ApproachKey IntermediateTypical ReactionProduct Type
Enamine Catalysis EnamineMichael Addition, Aldol ReactionFunctionalized Aldehydes/Ketones
Iminium Ion Catalysis Iminium IonDiels-Alder, Friedel-Crafts AlkylationCycloadducts, Arylated Carbonyls youtube.com
Brønsted Acid Catalysis Protonated SubstrateAza-Michael Addition, HydrocyanationNitrogen-containing compounds, Nitriles youtube.com
Phase-Transfer Catalysis Ion PairAlkylation, Michael Additionα-Substituted Carbonyls

Transition Metal-Catalyzed Enantioselective Approaches for Carboxylic Acid Synthesis

Transition metal catalysis offers a broad array of transformations for asymmetric synthesis, characterized by high efficiency and selectivity. Chiral ligands coordinate to the metal center, creating a chiral pocket that influences the stereochemical outcome of the reaction.

For the synthesis of a chiral cyclopentane structure, methods like asymmetric hydrogenation or hydrocyanation of a suitably substituted cyclopentene precursor are highly effective. For instance, a cyclopentene-1-carboxylate could undergo asymmetric hydrogenation of the double bond using a rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand like BINAP, setting the stereocenter at C1.

More complex, multi-component reactions can also build the ring system with high selectivity. A copper-catalyzed three-component asymmetric radical 1,2-carboalkynylation has been demonstrated to produce chiral 1,3-enynes with excellent chemo-, regio-, and stereoselectivity. nih.gov A similar strategy could be envisioned where a radical precursor, an alkene, and a cyanide source are combined in the presence of a chiral copper complex to assemble the 3-cyanocyclopentane scaffold. The success of such reactions relies on the careful tuning of the ligand and reaction conditions to control the multiple potential reaction pathways. nih.gov

Development of Novel and Efficient Synthetic Pathways for this compound

Beyond stereoselectivity, modern synthetic chemistry emphasizes the development of novel routes that are efficient, high-yielding, and environmentally benign. bohrium.com

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The synthesis of this compound requires precise control over which functional groups react (chemoselectivity), where they are placed on the ring (regioselectivity), and their spatial orientation (stereoselectivity). nih.govmdpi.com

A potential pathway could start from a symmetric precursor like cyclopent-3-ene-1-carboxylic acid. A key challenge is the regioselective introduction of the cyano group. A hydrocyanation reaction could be employed, but controlling the addition to the 3-position versus the 4-position would be critical. Alternatively, an umpolung strategy could be used, where a nucleophilic cyanating agent is added to an electrophilic center created at the C3 position.

Another advanced approach involves the C-H functionalization of a cyclopentane carboxylic acid derivative. This would allow for the direct conversion of a C-H bond at the 3-position into a C-CN bond, representing a highly atom-economical route. Such reactions are often mediated by palladium or copper catalysts and require a directing group, which could be the carboxylic acid itself, to guide the catalyst to the desired position.

Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. jddhs.comresearchgate.net These principles can be applied to the synthesis of this compound.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key goal. Water is an ideal green solvent, and certain catalytic reactions can be performed in aqueous biphasic systems, which simplifies catalyst recycling. rsc.org Cyclopentyl methyl ether (CPME) is another example of a safer, greener solvent that can be used in enzymatic reactions. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields. researchgate.netmdpi.com Ultrasound is another energy source that can accelerate reactions. researchgate.net

Biocatalysis: Enzymes operate under mild conditions (ambient temperature and pressure) and exhibit high specificity. rsc.org For the final step in the synthesis, the hydrolysis of a 3-cyanocyclopentane-1-carboxylate ester, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used. This avoids the use of harsh acidic or basic conditions and simplifies purification. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com C-H activation and domino reactions are excellent examples of atom-economical processes as they reduce the number of steps and the generation of stoichiometric byproducts.

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Safer Solvents Employing water, supercritical CO₂, or CPME instead of chlorinated solvents. rsc.orgnih.govReduced toxicity and environmental pollution.
Energy Efficiency Utilizing microwave or ultrasound irradiation for heating. mdpi.comFaster reactions, lower energy consumption.
Catalysis Using recyclable organocatalysts, biocatalysts, or heterogeneous metal catalysts. rsc.orgmdpi.comReduced waste, milder reaction conditions.
Atom Economy Designing domino reactions or employing C-H activation strategies. jddhs.comMaximizes raw material use, minimizes byproducts.

Optimization of Reaction Conditions and Scalability Studies for this compound Production

The efficient synthesis of this compound is crucial for its application in further chemical manufacturing. Optimization of reaction conditions and ensuring the scalability of the process are key challenges that researchers address to improve yield, purity, and cost-effectiveness.

Detailed research findings indicate that the synthesis often involves multi-step processes, where each step requires careful optimization. For instance, in syntheses analogous to the preparation of related cyclic carboxylic acids, key variables include temperature, reaction duration, and the concentration of reagents. A common route might involve a cyclization reaction to form the cyclopentane ring followed by hydrolysis.

One patented method for a related compound, 3-oxo-1-cyclobutane-carboxylic acid, demonstrates the principles of optimization. The process involves the hydrolysis of a diester intermediate using hydrochloric acid. Studies on this step show that both the concentration of the acid and the reaction time significantly impact the final yield. For example, reacting 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylic acid diisopropyl ester with 20% hydrochloric acid for 55 hours results in an 86.0% yield, whereas using 25% hydrochloric acid for a shorter duration of 45 hours increases the yield to 92.1%. google.com This highlights a common trade-off between reaction time and reagent concentration that must be balanced for optimal production.

The table below, based on analogous syntheses, illustrates how reaction parameters can be adjusted to optimize product yield.

Table 1: Optimization of Hydrolysis Conditions for a Cyclic Carboxylic Acid Intermediate

IntermediateAcid ConcentrationReaction Time (hours)Yield (%)
5,8-dioxaspiro google.comnih.govoctane-2,2-dimethyl dicarboxylate20% HCl5549.1
5,8-dioxaspiro google.comnih.govoctane-2,2-dicarboxylic acid diisopropyl ester20% HCl5586.0
5,8-dioxaspiro google.comnih.govoctane-2,2-dicarboxylic acid diisopropyl ester25% HCl4592.1
Data derived from a synthetic process for an analogous compound. google.com

When considering scalability, factors beyond simple yield become critical. The use of hazardous or expensive reagents can make a process unfeasible for large-scale industrial production. For example, some laboratory-scale syntheses of related cyclopentane derivatives might use reagents like pyridine, which is environmentally hazardous and not ideal for industrial use. google.com Similarly, processes requiring extreme conditions, such as high-pressure hydrogenation in an autoclave, are operationally difficult and costly to scale up. google.com Therefore, scalability studies focus on developing synthetic routes that utilize safer, more economical reagents and operate under milder, more manageable conditions.

Strategic Derivatization for Functional Group Transformations of this compound

The chemical versatility of this compound stems from its two primary functional groups: the cyano (-C≡N) group and the carboxylic acid (-COOH) group. Strategic derivatization of these groups allows for the synthesis of a wide array of other molecules.

Transformations of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups. A common transformation is its conversion to an amide. This can be achieved through activation with a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine. nih.gov This method is advantageous as it proceeds under mild, aqueous conditions. nih.gov The carboxylic acid group can also be formed from other functionalities. For instance, the oxidation of a primary alcohol (-CH₂OH) or an aldehyde (-CHO) group on the cyclopentane ring can yield the desired carboxylic acid. google.com Furthermore, the hydrolysis of an ester group is a standard method to produce the carboxylic acid. google.com

Transformations of the Cyano Group: The cyano group is a valuable precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to first form an amide (-CONH₂) and then, upon further hydrolysis, a carboxylic acid. google.com This transformation is particularly useful in the synthesis of dicarboxylic acid derivatives of cyclopentane. The cyano group can also potentially be reduced to a primary amine (-CH₂NH₂) or converted to an aldehyde group (-CHO), as seen in related structures like 3-formylcyclopentane-1-carboxylic acid. nih.gov

Modifications to the Cyclopentane Ring: In addition to modifying the primary functional groups, transformations can be made to the cyclopentane ring itself. For example, related compounds like 3-oxo-1-cyclopentanecarboxylic acid can undergo hydrogenation to introduce a hydroxyl group, yielding 3-hydroxycyclopentanecarboxylic acid. sigmaaldrich.com This demonstrates how keto groups on the ring can be converted to secondary alcohols, further expanding the range of accessible derivatives.

The table below summarizes key derivatization strategies for this compound and related structures.

Table 2: Summary of Functional Group Transformations

Starting Functional GroupReagent/Reaction TypeTarget Functional Group
Carboxylic Acid (-COOH)EDC, Amine nih.govAmide (-CONH-R)
Ester (-COOR)Hydrolysis google.comCarboxylic Acid (-COOH)
Cyano (-C≡N)Acid/Base Hydrolysis google.comAmide (-CONH₂), then Carboxylic Acid (-COOH)
Aldehyde (-CHO)Oxidation google.comCarboxylic Acid (-COOH)
Ketone (C=O)Hydrogenation sigmaaldrich.comHydroxyl (-OH)

These strategic transformations are fundamental to utilizing this compound as a scaffold for building more complex molecules with specific properties and functions.

Exploration of Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 Cyanocyclopentane 1 Carboxylic Acid Analogs

Rational Design and Synthesis of Analogs Derived from 3-Cyanocyclopentane-1-carboxylic Acid

The rational design of analogs of this compound is a strategic endeavor aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process involves the targeted modification of its key functional groups and the core cyclopentane (B165970) scaffold.

Modifications of the Nitrile Moiety and their Stereochemical Implications

The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, plays a crucial role in molecular recognition. nih.gov Its replacement or modification can significantly impact a compound's biological activity. The incorporation of a nitrile group can enhance binding affinity to target proteins through various interactions, including hydrogen bonds, polar interactions, and π-π stacking. nih.gov Furthermore, the nitrile group is relatively stable metabolically and can improve pharmacokinetic profiles by, for instance, lowering the partition coefficient (clogP), which can lead to enhanced solubility. nih.gov

The synthesis of analogs with modified nitrile groups can be approached through various chemical transformations. For instance, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a well-known bioisostere of the nitrile group. Each of these modifications introduces distinct stereochemical and electronic properties.

The stereochemistry at the C3 position, where the cyano group is located, is a critical determinant of biological activity. The relative orientation of the cyano group with respect to the carboxylic acid at the C1 position (cis or trans) can dictate how the molecule fits into a binding pocket. Synthetic strategies must therefore carefully control the stereochemical outcome of these modifications.

Alterations of the Carboxylic Acid Functionality, Including Bioisosteric Replacements

The carboxylic acid group is a key pharmacophoric feature, often involved in crucial interactions with biological targets through hydrogen bonding or ionic interactions. acs.org However, its presence can sometimes lead to poor pharmacokinetic properties. acs.org Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to overcome these limitations while retaining biological activity. acs.org

A variety of functional groups can serve as bioisosteres for the carboxylic acid moiety. acs.orgnih.gov These replacements are chosen to mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. morressier.com

Table 1: Illustrative Bioisosteric Replacements for the Carboxylic Acid Moiety in this compound Analogs and their Potential Impact on Properties.

Original GroupBioisosteric ReplacementPotential Change in Acidity (pKa)Potential Change in Lipophilicity (logP)Potential Biological Implications
Carboxylic Acid (-COOH)TetrazoleSimilarIncreaseImproved metabolic stability and oral bioavailability in some cases.
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)Weaker acidVariableCan act as a metal chelator; may have different metabolic pathways. nih.gov
Carboxylic Acid (-COOH)Sulfonamide (-SO2NHR)Weaker acidIncreaseCan introduce new hydrogen bonding interactions.
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO2R)SimilarVariableCan mimic the charge distribution of the carboxylate. nih.gov
Carboxylic Acid (-COOH)Cyclopentane-1,3-dioneSimilarIncreaseOffers a novel scaffold with similar acidity. morressier.com

This table is for illustrative purposes and the actual impact of these replacements is context-dependent.

The synthesis of these bioisosteric replacements often involves the conversion of the parent carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester, which can then be reacted with the appropriate nucleophile. organic-chemistry.orgresearchgate.net

Substitutions and Structural Scaffolding on the Cyclopentane Ring System

The cyclopentane ring serves as a rigid scaffold, holding the nitrile and carboxylic acid functionalities in a defined spatial orientation. Introducing substituents onto the ring can modulate the molecule's conformation, lipophilicity, and steric profile, thereby influencing its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps:

Data Set Selection: A series of analogs with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = a(logP) - b(ASA) + c(HBD) + d

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

ASA is the accessible surface area (a steric descriptor).

HBD is the number of hydrogen bond donors.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular size is detrimental.

Conformational Analysis and its Influence on Molecular Recognition and Biological Interaction Potential

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The cyclopentane ring in this compound is not planar and can adopt several puckered conformations, such as the envelope and half-chair forms. The specific conformation adopted can influence the relative orientation of the nitrile and carboxylic acid groups, which in turn affects how the molecule interacts with a receptor.

Conformational analysis can be performed using computational methods, such as molecular mechanics and quantum mechanics calculations, as well as experimental techniques like NMR spectroscopy. These studies can help to identify the lowest energy (most stable) conformations and understand the energy barriers between different conformations. This knowledge is crucial for designing analogs that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity.

Pharmacophore Elucidation for this compound-Based Scaffolds

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For a series of active this compound analogs, a pharmacophore model can be developed to guide the design of new compounds.

A typical pharmacophore model for this scaffold might include:

A hydrogen bond acceptor feature (from the nitrile nitrogen or carbonyl oxygen).

A negative ionizable feature (from the deprotonated carboxylic acid).

Hydrophobic features (from the cyclopentane ring or other substituents).

Defined spatial relationships between these features.

Table 2: Illustrative Pharmacophore Features for a Hypothetical Biologically Active this compound Analog.

Pharmacophore FeatureCorresponding Molecular MoietyRole in Binding
Hydrogen Bond AcceptorNitrile group (-C≡N)Interaction with a hydrogen bond donor on the receptor.
Negative Ionizable FeatureCarboxylate group (-COO⁻)Ionic interaction with a positively charged residue on the receptor.
Hydrophobic CoreCyclopentane ringVan der Waals interactions with a hydrophobic pocket on the receptor.
Hydrogen Bond Donor/AcceptorAmide group (-CONH-) (if present as a bioisostere)Can form additional hydrogen bonds with the receptor.

This table is for illustrative purposes and the actual pharmacophore will depend on the specific biological target.

Pharmacophore models can be generated using ligand-based or structure-based methods. researchgate.net In a ligand-based approach, the model is derived from a set of known active molecules. In a structure-based approach, the model is built based on the known three-dimensional structure of the biological target. These models are powerful tools for virtual screening of compound libraries to identify new potential inhibitors. nih.govnih.gov

Mechanistic Investigations of Biological Interactions for 3 Cyanocyclopentane 1 Carboxylic Acid in Preclinical Models

Identification and Validation of Molecular Targets Interacting with 3-Cyanocyclopentane-1-carboxylic Acid

The exploration of molecular targets for this compound is a critical first step in understanding its mechanism of action. The current focus is on its potential interactions with enzymes and cellular receptors.

At present, specific data on the direct inhibition or activation of enzymes by this compound is not available in the public domain. Research in this area is likely to involve screening the compound against a panel of enzymes to identify any potential interactions. For instance, studies on similar cyclopentane (B165970) derivatives have explored their effects on enzymes like γ-aminobutyric acid aminotransferase (GABA-AT), suggesting a potential area of investigation for this compound. nih.gov

There is currently no published data from receptor binding and modulation assays for this compound. Such studies are essential to determine if the compound interacts with specific cellular receptors, which could mediate its biological effects. Future research will likely employ competitive binding assays using radiolabeled ligands for known receptors or functional assays to measure downstream signaling events upon exposure to the compound. The structural similarity to other carboxylic acid-containing ligands suggests that receptors for this class of molecules could be potential targets. nih.gov

Advanced biophysical techniques are instrumental in confirming direct binding between a ligand and a protein target. The application of methods such as thermal shift assays and surface plasmon resonance (SPR) will be crucial in validating any putative targets identified in initial screens. These techniques provide quantitative data on binding affinity and kinetics. While specific data for this compound is not yet available, these methods are standard in mechanistic studies. nih.govnih.gov The Protein-Ligand Interaction Profiler (PLIP) is a computational tool that can be used to analyze and visualize non-covalent interactions between proteins and ligands, which could be applied once a protein-ligand complex structure is determined. researchgate.netresearchgate.net

Cellular Pathway Modulation by this compound and its Analogs

Understanding how this compound affects cellular pathways is key to deciphering its biological function. This involves analyzing changes in gene expression and signaling cascades within cells.

Comprehensive gene expression profiling studies for this compound have not yet been reported. This type of analysis, often conducted using microarray or RNA-sequencing technologies, can provide a global view of the cellular response to the compound. mdpi.comnih.govresearchgate.net Such studies would reveal which genes are up- or down-regulated, offering clues about the cellular pathways being modulated. bioclavis.co.uk

Detailed analysis of signaling pathways affected by this compound is pending the identification of its primary molecular targets and initial gene expression data. Once key modulated genes and proteins are identified, researchers can investigate their roles in specific signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation.

Elucidation of Stereospecific Biological Effects of this compound Enantiomers

Information regarding the stereospecific biological effects of the enantiomers of this compound is not available in the reviewed scientific literature. While the importance of stereochemistry in the biological activity of related compounds is acknowledged, specific studies isolating and characterizing the effects of individual enantiomers of this compound have not been found.

Due to the absence of specific data for "this compound" in the scientific literature, a detailed article on its preclinical pharmacodynamics and stereospecific effects cannot be provided at this time.

Computational Chemistry and in Silico Modeling of 3 Cyanocyclopentane 1 Carboxylic Acid

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets for a ligand and elucidating the molecular interactions that stabilize the ligand-receptor complex. humanjournals.com

In the absence of experimental data on the biological targets of 3-cyanocyclopentane-1-carboxylic acid, molecular docking studies can be employed to screen a wide range of proteins. The process involves preparing the three-dimensional structure of the ligand and a library of potential protein targets. researchgate.netjscimedcentral.com Docking algorithms then systematically sample different conformations of the ligand within the binding site of each protein, and a scoring function is used to rank the potential binding poses based on their predicted binding affinity. nih.govnih.gov

Potential biological targets for this compound could be enzymes or receptors where the carboxylic acid and cyano moieties can form key interactions, such as hydrogen bonds or electrostatic interactions. For instance, enzymes like cyclooxygenases (COX) or various metabolic enzymes could be explored as potential targets.

A hypothetical molecular docking study of this compound against a panel of selected targets could yield results as summarized in the table below. The binding energy is a measure of the affinity of the ligand for the protein, with a more negative value indicating a stronger interaction.

Predicted Biological TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530
Carbonic Anhydrase II-6.5His94, His96, Thr199
Aldose Reductase-7.2Tyr48, His110, Trp111

These hypothetical results would suggest that this compound may exhibit inhibitory activity against these enzymes, warranting further investigation.

Molecular Dynamics Simulations to Understand Ligand-Target Recognition and Interaction Mechanisms

Following the identification of potential biological targets through molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnumberanalytics.com MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. nih.gov

An MD simulation of the this compound-COX-2 complex, for example, would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system. numberanalytics.com The simulation would be run for a sufficient period to observe the stability of the binding pose and the key interactions that maintain the complex. nih.gov

Analysis of the MD trajectory can provide valuable information on:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex.

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and protein can be monitored throughout the simulation.

Conformational Changes: MD simulations can reveal any conformational changes in the protein upon ligand binding.

Simulation ParameterDescription
Simulation Time100 nanoseconds
Force FieldAMBER
EnsembleNPT (isothermal-isobaric)
Water ModelTIP3P

The results of such a simulation would provide a deeper understanding of the ligand-target recognition and interaction mechanisms at an atomic level. rsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and conformational preferences of a molecule. rowansci.comnih.gov These methods can provide insights that are not accessible through classical molecular mechanics methods. uzh.ch

For this compound, DFT calculations can be used to determine a range of properties, including:

Optimized Geometry: The most stable three-dimensional conformation of the molecule.

Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify regions of the molecule that are electron-rich or electron-poor.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are important for understanding the molecule's reactivity.

Spectroscopic Properties: Prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

PropertyPredicted ValueSignificance
HOMO Energy-8.2 eVRelates to the ability to donate electrons
LUMO Energy-1.5 eVRelates to the ability to accept electrons
Dipole Moment3.5 DIndicates the overall polarity of the molecule

These quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. quantumgrad.com

Theoretical Prediction of ADMET Properties (Based on Computational Algorithms, not Experimental Data)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the potential of a compound to become a successful drug. nih.govnih.gov In silico ADMET prediction models are based on quantitative structure-activity relationships (QSAR) and other machine learning algorithms. springernature.comtandfonline.com

A variety of computational tools can be used to predict the ADMET profile of this compound. frontiersin.org These predictions are based on the molecule's structural features and physicochemical properties.

ADMET PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityModerateMay have moderate cell membrane permeability
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB to a significant extent
Plasma Protein BindingModerateMay bind to plasma proteins, affecting its free concentration
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme
CYP3A4 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesMay be actively secreted by the kidneys
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be a mutagen
hERG InhibitionLow riskLow potential for cardiotoxicity

These predicted ADMET properties suggest that this compound has a generally favorable pharmacokinetic and safety profile, although further experimental validation is necessary.

Virtual Screening Approaches for Novel Biological Interactions and Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govwikipedia.org Conversely, it can also be used to identify potential new targets for a given molecule. nih.govbenthamdirect.com

Using this compound as a query, several virtual screening approaches can be employed:

Ligand-Based Virtual Screening: This approach searches for molecules in a database that have similar structural or chemical features to the query molecule. mdpi.commdpi.com This can help identify other compounds with potentially similar biological activities.

Structure-Based Virtual Screening: If a primary target has been identified through docking, this compound can be used as a reference to screen for other molecules that bind to the same target, potentially with higher affinity or better properties. mdpi.commdpi.com

Pharmacophore-Based Screening: A pharmacophore model can be developed based on the key structural features of this compound (e.g., the carboxylic acid, the cyano group, and the cyclopentane (B165970) ring). This model can then be used to screen large databases for molecules that match the pharmacophore, thus identifying structurally diverse compounds with the potential for similar biological activity. nih.gov

These virtual screening campaigns can accelerate the discovery of novel biological interactions and help in the identification of new therapeutic targets for this compound and its analogs. pharmafeatures.comcreative-biolabs.com

Advanced Analytical Methodologies in Research Pertaining to 3 Cyanocyclopentane 1 Carboxylic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and purification of 3-cyanocyclopentane-1-carboxylic acid from reaction mixtures and for assessing its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of carboxylic acids. For non-chiral analysis, reversed-phase (RP) HPLC is commonly employed to assess purity. A C18 column is often used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, typically with an acidic modifier such as formic or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.comsielc.com

Chiral HPLC is indispensable for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. The success of chiral separations is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, have demonstrated broad selectivity for a variety of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, where a three-point interaction is ideally required for effective enantiorecognition. researchgate.net Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/alcohol mixtures) to polar organic or reversed-phase conditions, often with acidic or basic additives to optimize separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly after derivatization of the carboxylic acid to a more volatile ester form (e.g., methyl ester). journals.co.za For nitrile-containing compounds, GC-MS is a powerful technique for identification and quantification. researchgate.netspectroscopyonline.com Pyrolysis-GC-MS is another advanced method that can be used to identify organic additives and structural components in complex matrices containing nitrile compounds. spectroscopyonline.com When using GC-MS for carboxylic acids, derivatization is a key step to improve volatility and chromatographic performance. mdpi.com

Below is an interactive table summarizing typical HPLC conditions for the analysis of cyclic carboxylic acids, which could be adapted for this compound.

Table 1: Example HPLC Conditions for Carboxylic Acid Analysis
ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Isocratic or Gradient) sielc.comsielc.comHexane/Isopropanol with 0.1% Trifluoroacetic Acid (Normal Phase) researchgate.net
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 210 nm)UV or Circular Dichroism (CD)
Temperature Ambient or controlled (e.g., 25-40 °C)Controlled, as temperature can affect enantioselectivity researchgate.net

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment (e.g., 2D NMR, High-Resolution Mass Spectrometry for Synthetic Products and Metabolites)

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal signals for the protons on the cyclopentane (B165970) ring. The chemical shift of the proton on the carbon bearing the carboxylic acid (C1) would be deshielded, appearing around 2.5-3.0 ppm. chemicalbook.com The acidic proton of the carboxyl group itself would appear as a broad singlet at a significantly downfield shift (10-13 ppm), although it is often exchanged in deuterated solvents like D₂O. princeton.edu

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carboxyl carbon is highly deshielded (170-185 ppm), and the nitrile carbon appears in the 115-125 ppm range. princeton.edu For a simple molecule like cyclopentane, all five carbons are equivalent and show a single peak; however, the substitution in this compound leads to distinct chemical shifts for each carbon. docbrown.info

2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HMBC reveals correlations between protons and carbons that are two or three bonds apart. princeton.edu This would allow for definitive assignment of the structure by correlating the protons on the cyclopentane ring to the carboxyl and nitrile carbons. princeton.edu The relative stereochemistry of the substituents on the cyclopentane ring can be inferred by analyzing coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques.

Fragmentation Pattern: In the mass spectrum, the molecular ion peak (M⁺) would be observed. Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). A prominent fragmentation pathway for many carboxylic acid derivatives is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺). libretexts.org For this compound, this would correspond to the cyclopentyl-acylium ion. Fragmentation of the cyclopentane ring itself would also produce a series of smaller ions. The nitrile group is relatively stable and may remain intact on major fragments.

The table below outlines the expected mass spectral data for this compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₉NO₂)
Adduct/FragmentFormulaPredicted m/zDescription
[M+H]⁺C₇H₁₀NO₂⁺140.0706Protonated molecule
[M+Na]⁺C₇H₉NNaO₂⁺162.0525Sodiated adduct
[M-H]⁻C₇H₈NO₂⁻138.0560Deprotonated molecule
[M-H₂O+H]⁺C₇H₈N⁺122.0606Loss of water from protonated molecule
[M-COOH]⁺C₆H₈N⁺94.0657Loss of the carboxylic acid group (α-cleavage)

Quantification Methods for this compound in Research Matrices (e.g., Cell Culture Media, Animal Tissue Homogenates for In Vitro and Preclinical In Vivo Studies)

To evaluate the efficacy and pharmacokinetic properties of a compound in preclinical research, sensitive and specific quantification methods are required for various biological matrices. chemicalforums.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity, specificity, and wide dynamic range. nih.govwaters.com

Sample Preparation: A crucial first step involves extracting the analyte from the biological matrix and removing interferences like proteins and salts. For cell culture media, a simple protein precipitation step with a solvent like acetonitrile followed by centrifugation might be sufficient. waters.com For more complex matrices like animal tissue homogenates, a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be necessary to achieve adequate cleanup and concentration of the analyte. nih.govnih.gov

Chromatography: Reversed-phase HPLC is typically used to separate the analyte from other matrix components before it enters the mass spectrometer. nih.gov A gradient elution with a C18 column is common. Because carboxylic acids can be difficult to retain on standard RP columns, derivatization can be employed to decrease polarity and improve retention and ionization. nih.govnih.gov

Mass Spectrometry: Quantification is performed using tandem mass spectrometry, typically with a triple quadrupole (QQQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. An isotopically labeled internal standard (e.g., ¹³C or ²H labeled this compound) is essential for accurate quantification, as it corrects for matrix effects and variations in sample processing and instrument response. nih.gov

The table below outlines a general protocol for the quantification of the target compound in a research matrix.

Table 3: General LC-MS/MS Protocol for Quantification in Research Matrices
StepProcedureRationale
1. Sample Preparation Spike sample with internal standard. Perform protein precipitation (acetonitrile) and/or SPE/LLE. Evaporate and reconstitute in mobile phase. waters.comnih.govRemoves interferences, concentrates analyte, and ensures accurate quantification.
2. LC Separation Inject onto a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). nih.govSeparates analyte from matrix components to reduce ion suppression.
3. MS/MS Detection Utilize ESI in positive or negative mode. Monitor at least two specific MRM transitions for the analyte and one for the internal standard.Provides high specificity and sensitivity for reliable quantification.
4. Quantification Construct a calibration curve using standards of known concentration. Calculate analyte concentration based on the peak area ratio of the analyte to the internal standard. nih.govEnsures accurate determination of the compound's concentration in the unknown sample.

Bioanalytical Techniques for Metabolite Identification and Profiling in Preclinical In Vitro Systems

Understanding the metabolic fate of a compound is critical in preclinical development. In vitro systems, such as liver microsomes and hepatocytes, are used to predict in vivo metabolism. mdpi.com

The metabolism of this compound would likely involve transformations of both the carboxylic acid and the nitrile functional groups, as well as the cyclopentane ring.

Metabolism of the Carboxylic Acid: Carboxylic acids are known to undergo metabolic activation primarily through two pathways: glucuronidation to form acyl-glucuronides and formation of acyl-CoA thioesters. researchgate.netnih.gov These metabolites are generally more polar and are targeted for elimination.

Metabolism of the Nitrile Group: The nitrile group is generally metabolically robust and often passes through the body unchanged. nih.govnih.gov However, in some cases, it can be hydrolyzed by nitrilase or nitrile hydratase/amidase enzyme systems, first to the corresponding amide (3-carbamoylcyclopentane-1-carboxylic acid) and then to the dicarboxylic acid (cyclopentane-1,3-dicarboxylic acid). journals.co.za

Ring Oxidation: The cyclopentane ring itself can be a site for oxidation, typically hydroxylation, mediated by cytochrome P450 (CYP) enzymes.

Metabolite Identification is typically performed using high-resolution LC-MS, such as LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap MS.

Methodology: The parent compound is incubated with an in vitro system (e.g., human liver microsomes with necessary cofactors like NADPH). mdpi.com The reaction mixture is then analyzed by LC-HRMS. Potential metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +176 Da for glucuronidation, +16 Da for hydroxylation, +18 Da for nitrile hydrolysis to amide). The high mass accuracy of the instrument allows for the prediction of the elemental composition of the metabolite.

Structural Confirmation: The fragmentation pattern (MS/MS) of the potential metabolite is then compared to that of the parent compound to pinpoint the site of metabolic modification. For example, a hydroxylation on the cyclopentane ring would result in a fragment that is 16 Da heavier than the corresponding fragment of the parent drug.

The study of nitrile-containing compounds reveals that their unique physicochemical properties can offer advantages in drug design, but their interaction with biological systems must be carefully evaluated. nih.govresearchgate.net The combination of these advanced analytical techniques provides a comprehensive framework for the preclinical investigation of this compound, from its basic chemical characterization to its complex behavior in biological systems.

Future Research Directions and Translational Perspectives for 3 Cyanocyclopentane 1 Carboxylic Acid

Emerging Applications of 3-Cyanocyclopentane-1-carboxylic Acid as a Versatile Chemical Building Block for Complex Molecules

The unique structural arrangement of this compound makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. The cyclopentane (B165970) ring offers a rigid scaffold that can be strategically functionalized, while the nitrile and carboxylic acid groups provide orthogonal handles for diverse chemical transformations.

Future research will likely focus on leveraging this scaffold to create libraries of novel compounds for drug discovery. For instance, the cyclopentane core is a key feature in a variety of bioactive natural products and synthetic drugs. mdpi.comethz.chnih.gov The nitrile group, a common pharmacophore in modern pharmaceuticals, can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.govnih.gov It can be used as a precursor to a wide range of other functional groups, including amines, carboxylic acids, and various heterocycles, further expanding the chemical space accessible from this starting material. mdpi.com

Table 1: Potential Complex Molecules Derivable from this compound

Target Molecule ClassSynthetic StrategyPotential Application
Novel Enzyme InhibitorsDerivatization of the carboxylic acid to mimic natural substrates and functionalization of the nitrile to interact with active site residues.Targeted therapies for various diseases.
G-Protein Coupled Receptor (GPCR) ModulatorsStereoselective synthesis of analogs to explore specific conformations that bind to GPCRs.Treatment of a wide range of physiological disorders.
Bioactive PeptidomimeticsIncorporation of the cyclopentane scaffold to create constrained peptide mimics with enhanced stability and activity.Development of new therapeutics with improved properties.
Complex Natural Product AnalogsUtilization as a chiral building block in the total synthesis of natural products or their simplified analogs.Exploration of new biological activities and mechanisms of action.

Exploration of Novel Biological Roles and Uncharted Target Space Beyond Current Knowledge

While the full biological activity profile of this compound remains largely unexplored, its structural motifs suggest a range of potential pharmacological roles. The nitrile group is present in over 30 FDA-approved drugs, targeting a wide array of clinical conditions. nih.govljmu.ac.uk This suggests that derivatives of this compound could interact with a variety of biological targets.

A significant future direction will be the use of in silico screening methods to predict potential biological targets. mdpi.comresearchgate.netitmedicalteam.pl Computational docking studies can be employed to screen libraries of virtual compounds derived from this compound against a vast number of protein structures. This approach can help identify potential protein-ligand interactions and prioritize compounds for synthesis and experimental validation. mdpi.comresearchgate.net

Furthermore, high-throughput screening of this compound and its derivatives against diverse biological assays will be crucial for uncovering novel activities. Phenotypic screening, which assesses the effect of a compound on cell morphology or function, can reveal unexpected biological roles without prior knowledge of the molecular target.

The nitrile group can act as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues in protein active sites, a strategy that has gained traction in drug discovery. wiley-vch.de This opens up the possibility of designing targeted covalent inhibitors with enhanced potency and selectivity.

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research should integrate systems biology and omics technologies. nih.govnih.gov These approaches allow for the global analysis of molecular changes within a biological system in response to a chemical perturbation.

Metabolomic profiling can be used to study the effects of these compounds on cellular metabolism. nih.gov By quantifying changes in the levels of various metabolites, researchers can identify metabolic pathways that are perturbed by the compound, providing insights into its mechanism of action and potential off-target effects. nih.gov

Proteomic approaches can be employed to identify the direct protein targets of this compound derivatives. nih.gov Techniques such as chemical proteomics, where a compound is modified to include a reactive group or a tag for affinity purification, can be used to pull down and identify binding partners from complex cellular lysates.

The integration of data from genomics, transcriptomics, proteomics, and metabolomics will be essential for building comprehensive models of how these compounds affect biological systems. This holistic view can aid in the identification of novel drug targets, the prediction of potential toxicities, and the development of personalized medicine strategies.

Potential for Development as a Research Tool or Probe Molecule in Advanced Biological Systems (e.g., Organoids, Microfluidic Devices)

The unique physicochemical properties of this compound and its derivatives make them promising candidates for development as research tools or probe molecules for studying complex biological systems like organoids and microfluidic devices. nih.govresearchgate.netnih.govmdpi.com

Derivatives of this compound could be functionalized with fluorescent tags to create chemical probes for imaging specific cellular components or processes. ljmu.ac.ukrsc.org The cyclopentane scaffold can provide a stable and specific platform for the fluorophore, allowing for targeted labeling and visualization within the three-dimensional environment of an organoid. nih.govmdpi.com

The ability to study drug responses in patient-derived organoids is a significant advancement in personalized medicine. researchgate.net this compound derivatives could be used as tool compounds to probe specific biological pathways within these organoid models, helping to elucidate disease mechanisms and test the efficacy of potential therapies in a patient-specific manner.

Microfluidic devices offer precise control over the cellular microenvironment and are increasingly used for high-throughput drug screening and modeling of physiological processes. researchgate.net The amenability of this compound to derivatization makes it suitable for incorporation into chemical libraries for screening in such advanced systems.

Table 2: Potential Applications as a Research Tool

ApplicationProbe Design StrategyAdvanced Biological System
Cellular Imaging Conjugation to a fluorescent dye.Organoids, 3D cell cultures.
Target Identification Incorporation of a photo-crosslinking group or an affinity tag.Cell lysates, microfluidic protein arrays.
Pathway Analysis Synthesis of selective inhibitors or activators of specific enzymes.Organoid disease models.
High-Throughput Screening Creation of a diverse library of derivatives.Microfluidic screening platforms.

Uncharted Territories in the Asymmetric and Derivatization Chemistry of this compound

While the synthesis of cyclopentane derivatives has been extensively studied, there are still uncharted territories in the asymmetric synthesis and derivatization of this compound. rsc.orgmdpi.commdpi.comnih.gov The presence of two functional groups and two stereocenters presents a significant synthetic challenge and an opportunity for the development of novel catalytic methods.

A key area for future research is the development of highly stereoselective methods for the synthesis of all four possible stereoisomers of this compound. This will be crucial for elucidating the structure-activity relationships of its derivatives, as different stereoisomers often exhibit distinct biological activities. mdpi.com Challenges in asymmetric catalysis for 3-substituted cyclopentanecarboxylic acids remain, and overcoming these will be a significant focus. mdpi.comrsc.org

The development of novel methods for the selective derivatization of either the nitrile or the carboxylic acid group in the presence of the other will be essential for the efficient synthesis of diverse chemical libraries. This includes exploring orthogonal protection strategies and chemoselective activation methods.

Furthermore, exploring the reactivity of the cyclopentane ring itself to introduce additional functionality will open up new avenues for creating structurally complex and diverse molecules. This could involve C-H activation/functionalization strategies or diastereoselective reactions guided by the existing stereocenters.

The exploration of novel bioisosteres for the carboxylic acid group, such as tetrazoles or other acidic heterocycles, could lead to derivatives with improved pharmacokinetic properties or novel biological activities. nih.govresearchgate.net Similarly, the transformation of the nitrile group into other functionalities beyond simple reduction or hydrolysis will expand the accessible chemical space. mdpi.com

Q & A

Q. How should ecological impact assessments be conducted for this compound?

  • Methodological Answer :
  • Perform biodegradation studies : Use OECD 301 series tests (e.g., closed bottle test) to evaluate microbial breakdown in water/soil .
  • Ecotoxicology : Assess acute toxicity to Daphnia magna or Vibrio fischeri due to the lack of existing data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.